molecular formula C9H17NO B13264138 N-(cyclopropylmethyl)-2-methyloxolan-3-amine

N-(cyclopropylmethyl)-2-methyloxolan-3-amine

Cat. No.: B13264138
M. Wt: 155.24 g/mol
InChI Key: QXNALQNWQSSKHQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-methyloxolan-3-amine is a secondary amine featuring a 2-methyloxolane (tetrahydrofuran) backbone substituted at the 3-position with a cyclopropylmethyl group. This compound combines a strained cyclopropane ring with a saturated oxygen-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C9H17NO/c1-7-9(4-5-11-7)10-6-8-2-3-8/h7-10H,2-6H2,1H3

InChI Key

QXNALQNWQSSKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methyloxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable continuous-flow processes to ensure high yield and efficiency. These methods often utilize green chemistry principles to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride)

    Substitution: Alkyl halides, bases (e.g., sodium hydride)

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the amine functional group play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 3-Bromophenyl, 2-methyloxolane No explicit activity reported
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro-2-methylphenyl, 2-methyloxolane No explicit activity reported
17-(Cyclopropylmethyl)-N-(4-iodobenzyl)morphinan-3-amine C₂₈H₃₅IN₂O 602.50 Cyclopropylmethyl, morphinan core Opioid receptor ligand
(1-(Cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr C₁₇H₂₂F₂N₂O·HBr 401.29 (free base) Cyclopropylmethyl, fluorophenyl Sigma receptor antagonist
N-(Cyclopropylmethyl)-N-(hex-1-en-3-yl)-4-methylbenzenesulfonamide C₁₈H₂₅NO₂S 319.46 Cyclopropylmethyl, sulfonamide Synthetic intermediate

Key Structural and Functional Differences

  • The oxolane’s smaller ring size (5-membered vs. 6-membered piperidine) may reduce conformational flexibility .
  • Substituent Effects : The cyclopropylmethyl group in the target compound differs from aryl substituents (e.g., bromophenyl in ) by being aliphatic and strained. This group is less electron-withdrawing than halophenyl groups, which could influence basicity (pKa) and lipophilicity. Compared to sulfonamide derivatives (e.g., ), the absence of a sulfonyl group reduces hydrogen-bond acceptor capacity.
  • Biological Activity : While the morphinan analog binds opioid receptors, the target compound’s oxolane backbone may limit similar interactions. Conversely, the cyclopropylmethyl group’s presence aligns with sigma receptor antagonists (e.g., ), suggesting possible CNS activity, though this requires experimental validation.

Physicochemical Properties

  • Lipophilicity : The cyclopropylmethyl group likely increases logP compared to unsubstituted oxolane amines but remains less lipophilic than aryl-substituted analogs (e.g., ).
  • Solubility : The oxolane oxygen may enhance aqueous solubility relative to purely hydrocarbon-based amines (e.g., hex-1-en-3-yl sulfonamide ).
  • Synthetic Accessibility : The absence of aromatic halogens or sulfonamide groups simplifies synthesis compared to bromophenyl or sulfonamide analogs, which require halogenation or sulfonylation steps .

Biological Activity

Receptor Interactions

The biological activity of N-(cyclopropylmethyl)-2-methyloxolan-3-amine primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the amine functional group play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.

Research indicates that this compound shows potential in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Specifically, it has been investigated for its role as a positive allosteric modulator at glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Enzyme Inhibition Studies

While specific data on enzyme inhibition for this compound is limited, studies on structurally similar compounds have shown promising results. For instance, research on hybrid compounds containing benzofuroxan and 2-aminothiazole moieties demonstrated selective anticancer activity against M-HeLa tumor cell lines .

Potential Therapeutic Applications

The compound's ability to interact with various enzymes and receptors suggests potential applications in treating cognitive impairments. However, it's important to note that more research is needed to fully understand its therapeutic potential.

Structural Analogues and Their Activity

Compounds sharing structural similarities with this compound have shown interesting biological activities. For example, N-(cyclopropylmethyl)-6-methylpyridin-3-amine has been studied for its potential in treating cognitive impairments by modulating glutamate receptor activity.

Future Research Directions

Given the compound's promising biological activity, future research should focus on:

  • Detailed receptor binding studies
  • In vivo efficacy trials for potential neurological applications
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties

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